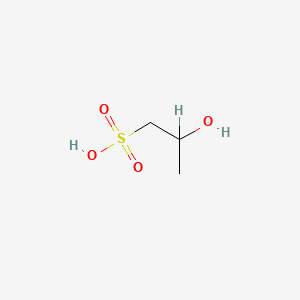

1-Propanesulfonic acid, 2-hydroxy-, sodium salt (1:1)

Description

Properties

CAS No. |

1561-96-2 |

|---|---|

Molecular Formula |

C3H8NaO4S |

Molecular Weight |

163.15 g/mol |

IUPAC Name |

sodium 2-hydroxypropane-1-sulfonate |

InChI |

InChI=1S/C3H8O4S.Na/c1-3(4)2-8(5,6)7;/h3-4H,2H2,1H3,(H,5,6,7); |

InChI Key |

XGGMSZVQAVQXJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CS(=O)(=O)[O-])O.[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 2 Hydroxy 1 Propanesulfonic Acid and Its Derivatives

Routes to 2-Hydroxy-1-propanesulfonic Acid Backbone Formation

The formation of the 2-hydroxy-1-propanesulfonic acid backbone is most commonly achieved through the reaction of an epoxide, typically epichlorohydrin (B41342), with a sulfonating agent. This approach is favored for its efficiency and the high reactivity of the epoxide ring, which facilitates the introduction of the sulfonate group.

Epichlorohydrin-Based Synthetic Strategies with Sulfonating Agents

Epichlorohydrin serves as a key precursor in the synthesis of the 2-hydroxy-1-propanesulfonic acid backbone. Its reaction with sulfonating agents leads to the formation of an intermediate, sodium 3-chloro-2-hydroxypropanesulfonate, which is a crucial building block for further chemical transformations. guidechem.come3s-conferences.org

The sulfonation of epichlorohydrin is typically carried out using sodium bisulfite (NaHSO₃) or a mixture of sodium bisulfite and sodium sulfite (B76179) (Na₂SO₃). guidechem.comgoogle.com The reaction involves the nucleophilic attack of the bisulfite or sulfite ion on one of the carbon atoms of the epoxide ring in epichlorohydrin. This attack leads to the opening of the epoxide ring and the simultaneous introduction of the sulfonate group.

The use of a combination of sodium bisulfite and sodium sulfite has been found to be particularly effective. google.com Sodium sulfite can act as an initiator in the reaction. guidechem.com The reaction between epichlorohydrin and sodium sulfite is known to produce two main products: 1,3- or 1,2-propanechlorhydrinsulfonic acids. This reaction is exothermic and results in the release of caustic soda. indexcopernicus.com

One method describes the synthesis of sodium 2-hydroxy-3-chloropropanesulfonate using epichlorohydrin as the raw material and a mixture of sodium bisulfite and sodium sulfite as the sulfonating agent. guidechem.com In this process, epichlorohydrin is slowly added to the sodium bisulfite/sodium sulfite solution. guidechem.com Another approach involves the slow addition of epichlorohydrin to an aqueous solution of sodium bisulfite at an elevated temperature. prepchem.com

The reaction can be represented by the following general equation:

Epichlorohydrin + Sodium Bisulfite/Sulfite → Sodium 3-chloro-2-hydroxypropanesulfonate

This intermediate, sodium 3-chloro-2-hydroxypropanesulfonate, is a versatile compound that can be used to synthesize a variety of other functional molecules. guidechem.comasianpubs.orgresearchgate.net

The efficiency of the epichlorohydrin sulfonation reaction is influenced by several factors, including reaction time, temperature, and the molar ratio of reactants. guidechem.comasianpubs.org

Reaction Time: Studies have shown that as the reaction time increases, the yield of the product, sodium 2-hydroxy-3-chloropropanesulfonate, generally increases until it reaches a plateau. For instance, a reaction time of 2 hours was found to be optimal in one study, after which the yield did not significantly change as the reaction reached equilibrium. guidechem.com

Temperature: The reaction is highly exothermic, and temperature control is crucial. google.com The optimal temperature range is typically between 60°C and 110°C, with a preferred range of 80°C to 100°C. google.com One specific method details adding epichlorohydrin to a sodium bisulfite solution at 85°C and stirring for 2 hours. asianpubs.orgresearchgate.net Another procedure maintains the temperature at about 80°C during the addition of epichlorohydrin. prepchem.com

Molar Ratio of Reactants: The molar ratio of the sulfonating agent to epichlorohydrin is a key parameter for maximizing yield. An optimized molar ratio of sodium bisulfite to epichlorohydrin was found to be 1.15:1, with a specific ratio of the sulfonating agent sodium sulfite to sodium bisulfite being 0.20:0.62. guidechem.com

Process Intensification: To improve reaction efficiency and safety, process intensification strategies are being explored. Falling film reactors (FFRs) are commonly used for industrial SO₃ sulfonation due to their excellent heat transfer capabilities. asiachmical.com Microreactors are also emerging as a promising technology, offering enhanced mass and heat transfer, which can lead to more efficient and greener synthesis of sulfonated compounds. mdpi.com The use of phase transfer catalysts, such as tetrabutylammonium (B224687) chloride (TBACl), has been shown to significantly shorten reaction times and reduce the amount of alkali needed in the related dehydrochlorination of β-chlorohydrins. rsc.org

The following table summarizes the optimized reaction conditions from a study on the synthesis of sodium 2-hydroxy-3-chloropropanesulfonate:

| Parameter | Optimal Value |

| Molar Ratio (Sodium Bisulfite:Epichlorohydrin) | 1.15 : 1 |

| Molar Ratio (Sodium Sulfite:Sodium Bisulfite) | 0.20 : 0.62 |

| Reaction Time | 2 hours |

| Yield | 70.8% |

| Data from a study on the synthesis of sodium 2-hydroxy-3-chloropropanesulfonate. guidechem.com |

Other Propane-Based Precursor Transformations to Sulfonic Acids

While epichlorohydrin-based routes are prevalent, other propane-based precursors can also be transformed into sulfonic acids. For instance, 1,3-propane sultone can react with a nucleophile, such as the alkoxide formed from ethylene (B1197577) glycol and sodium, to produce a hydroxysulfonate. nih.gov Another method involves the reaction of propenol with a mixture of sulfite and bisulfite in the presence of a catalyst to prepare 1,3-propanesulfonate. yacooscience.com

Derivatization Strategies for Functionalized 2-Hydroxy-1-propanesulfonic Acid Compounds

The 2-hydroxy-1-propanesulfonic acid backbone, often in the form of its chlorinated intermediate, is a versatile platform for creating a range of functionalized derivatives. Amination reactions are a particularly important derivatization strategy, leading to the formation of zwitterionic buffers.

Amination Reactions to Form Zwitterionic Derivatives (e.g., CAPS, MOPSO)

Zwitterionic buffers, also known as "Good's buffers," are widely used in biochemical and biological research due to their stable pKa values and minimal interaction with biological systems. sigmaaldrich.com Several important zwitterionic buffers, such as CAPS and MOPSO, are synthesized from derivatives of 2-hydroxy-1-propanesulfonic acid.

CAPS (3-(cyclohexylamino)-1-propanesulfonic acid): CAPS is a buffering agent with a useful pH range of 9.7-11.1. wikipedia.org One synthetic route to a related compound, 3-(cyclohexylamino)-2-hydroxy-1-propanesulfonic acid, involves the reaction of sodium 2-hydroxy-3-chloropropanesulfonate with cyclohexylamine (B46788). guidechem.com In this substitution reaction, the amine displaces the chloride ion to form the final zwitterionic product. guidechem.com An alternative synthesis of CAPS involves the reaction of 1,3-propane sultone with cyclohexylamine. hbdsbio.com

MOPSO (3-(N-morpholino)-2-hydroxypropanesulfonic acid): MOPSO is another zwitterionic buffer with a useful pH range of 6.5-7.9. sigmaaldrich.comwikipedia.org It is structurally similar to MOPS (3-morpholinopropanesulfonic acid) but contains an additional hydroxyl group on the propane (B168953) moiety. sigmaaldrich.comresearchgate.net The synthesis of MOPSO can be achieved through the reaction of the appropriate precursor with morpholine (B109124). The presence of the hydroxyl group on the 2-hydroxy-1-propanesulfonic acid backbone is key to the structure and properties of MOPSO. sigmaaldrich.com

The following table provides information on the zwitterionic buffers CAPS and MOPSO:

| Buffer | Chemical Name | pKa (25°C) | Useful pH Range |

| CAPS | 3-(cyclohexylamino)-1-propanesulfonic acid | 10.4 | 9.7 - 11.1 |

| MOPSO | 3-(N-morpholino)-2-hydroxypropanesulfonic acid | 6.9 | 6.5 - 7.9 |

| Data sourced from various biochemical resources. wikipedia.orgwikipedia.org |

Reaction with Cyclohexylamine: Mechanism and Yield Optimization

The initial step involves the synthesis of sodium 2-hydroxy-3-chloropropanesulfonate from epichlorohydrin and a mixed sulfonating agent of sodium bisulfite and sodium sulfite. guidechem.com The optimization of this step is crucial for the final product yield. Research has shown that the molar ratio of the sulfonating agents and the reaction temperature are key parameters to control. For instance, an optimal molar ratio of sodium bisulfite to epichlorohydrin has been identified as 1.15:1, with a sodium sulfite to sodium bisulfite molar ratio of 0.20:0.62. guidechem.com The reaction is typically carried out for 2 hours to achieve a yield of 70.8%. guidechem.com

In the subsequent step, sodium 2-hydroxy-3-chloropropanesulfonate reacts with cyclohexylamine in a substitution reaction. guidechem.com The reaction is typically carried out by adding the sodium 2-hydroxy-3-chloropropanesulfonate and a solvent like tetrahydrofuran (B95107) to cyclohexylamine at 0°C, followed by stirring at room temperature and then refluxing. guidechem.com This process results in the formation of 3-(cyclohexylamino)-2-hydroxy-1-propanesulfonic acid with a high yield of 93%. guidechem.com The mechanism involves the nucleophilic attack of the amine group of cyclohexylamine on the carbon atom bearing the chlorine atom, displacing the chloride ion.

| Step | Reactants | Key Conditions | Yield | Reference |

|---|---|---|---|---|

| 1: Synthesis of Sodium 2-hydroxy-3-chloropropanesulfonate | Epichlorohydrin, Sodium bisulfite, Sodium sulfite | Molar ratio (NaHSO₃:Epichlorohydrin) = 1.15:1, Molar ratio (Na₂SO₃:NaHSO₃) = 0.20:0.62, 2 hours reaction time | 70.8% | guidechem.com |

| 2: Synthesis of 3-(Cyclohexylamino)-2-hydroxy-1-propanesulfonic acid | Sodium 2-hydroxy-3-chloropropanesulfonate, Cyclohexylamine | Solvent: Tetrahydrofuran, Initial temperature: 0°C, followed by room temperature stirring and reflux | 93% | guidechem.com |

Reaction with Morpholine and Related Secondary Amines

The reaction of 2-hydroxy-1-propanesulfonic acid derivatives with morpholine and other secondary amines follows a similar nucleophilic substitution pathway as with cyclohexylamine. These reactions lead to the formation of compounds such as (2S)-2-hydroxy-3-(morpholin-4-yl)propane-1-sulfonic acid and 3-(N-Morpholino)-2-hydroxy-1-propanesulfonic acid (MOPSO), a compound utilized as a biological buffer. nih.govbiosynth.com

While detailed, specific industrial synthesis procedures for the reaction with morpholine are not as prevalent in publicly available literature as for cyclohexylamine, the general principle involves the reaction of an activated precursor, like sodium 3-chloro-2-hydroxypropanesulfonate, with morpholine. The nitrogen atom of the morpholine ring acts as the nucleophile, displacing the leaving group (e.g., chloride) on the propyl chain. The synthesis of various 2-substituted morpholines has been reported, indicating the feasibility of this type of transformation. rsc.org

Allylation and Etherification Processes

Allylation and etherification of 2-hydroxy-1-propanesulfonic acid introduce an allyl group, a versatile functional group for further chemical modifications, including polymerization.

Synthesis of 3-Allyloxy-2-hydroxy-1-propanesulfonic Acid Derivatives (AHPS)

A key derivative from this class is 3-Allyloxy-2-hydroxy-1-propanesulfonic acid sodium salt (AHPS). sigmaaldrich.com This compound is a water-soluble, polymerizable monomer. sigmaaldrich.comzxchem.com There are a couple of primary synthetic routes to AHPS.

One method involves the direct reaction of 2-hydroxypropane-1-sulfonic acid with allyl alcohol under acidic conditions. This reaction proceeds through an etherification mechanism to yield the final product.

Another synthetic approach, detailed in a patent, involves a two-step process starting from allyl alcohol and epichlorohydrin. google.com

Synthesis of 1-chloro-2-hydroxy-3-allyloxy propane: Allyl alcohol is reacted with epichlorohydrin at 50-70°C in the presence of a tertiary solid catalyst. This step yields the intermediate 1-chloro-2-hydroxy-3-allyloxy propane. google.com

Sulfonation: The intermediate is then reacted with a sodium sulfite aqueous solution in the presence of a phase transfer catalyst at 110-140°C. This sulfonation step produces the final product, 3-allyloxy-2-hydroxy-1-propanesulfonic acid sodium salt (AHPS). google.com A reported yield for this second step is 77.05%. google.com

| Method | Reactants | Key Conditions | Yield | Reference |

|---|---|---|---|---|

| Direct Etherification | 2-hydroxypropane-1-sulfonic acid, Allyl alcohol | Acidic conditions | Not specified | |

| Two-Step Synthesis | Step 1: Allyl alcohol, Epichlorohydrin | 50-70°C, Tertiary solid catalyst | Not specified for this step | google.com |

| Step 2: 1-chloro-2-hydroxy-3-allyloxy propane, Sodium sulfite | 110-140°C, Phase transfer catalyst | 77.05% |

Esterification and Amidation Reactions of the Hydroxyl and Sulfonic Acid Moieties

The presence of both a hydroxyl group and a sulfonic acid group in 2-hydroxy-1-propanesulfonic acid allows for a variety of esterification and amidation reactions.

The hydroxyl group can undergo esterification with carboxylic acids or their derivatives, such as acid chlorides, to form the corresponding esters. youtube.com This reaction is a standard transformation in organic chemistry. youtube.com The sulfonic acid group, on the other hand, can be reduced to a sulfonate ester.

Amidation of the sulfonic acid moiety is also a possible transformation. Direct amidation of carboxylic acids with amines can be challenging due to the competing acid-base reaction. stackexchange.com However, the use of coupling reagents can facilitate this transformation. nih.govresearchgate.net For instance, borate (B1201080) esters have been shown to be effective catalysts for the direct synthesis of amides from carboxylic acids and amines. stackexchange.com While specific examples for the direct amidation of 2-hydroxy-1-propanesulfonic acid are not extensively detailed, the principles of amidation of sulfonic acids suggest that this is a feasible synthetic route to produce sulfonamides.

Polymerizable Derivatives Synthesis

The synthesis of polymerizable derivatives of 2-hydroxy-1-propanesulfonic acid is a key area of research, enabling the incorporation of its hydrophilic and ionic characteristics into larger polymer structures. A prominent example is the sodium salt of 3-allyloxy-2-hydroxy-1-propanesulfonic acid (AHPS). sigmaaldrich.comsigmaaldrich.com

The allyl group in AHPS makes it a suitable monomer for free-radical polymerization. sigmaaldrich.comsigmaaldrich.com For instance, AHPS can be copolymerized with acrylamide (B121943) to synthesize hydrogels. sigmaaldrich.comsigmaaldrich.com The incorporation of the sulfonate groups from AHPS into the hydrogel structure enhances its properties, such as its ability to adsorb certain dyes. sigmaaldrich.com AHPS is described as a highly hydrophilic and polymerizable functional surfactant monomer that can react with other monomers containing carbon-carbon double bonds to prepare water-based resins with desirable properties like high hydroxyl value and good water resistance. zxchem.com

Chemical Reactivity and Mechanistic Studies of 2 Hydroxy 1 Propanesulfonic Acid Derivatives

Acid-Base Equilibria and Proton Transfer Mechanisms in Solution

The study of acid-base equilibria is fundamental to understanding the behavior of 2-hydroxy-1-propanesulfonic acid and its derivatives in solution. As a sulfonic acid, it is a strong acid, meaning it readily donates a proton (H⁺) in aqueous environments. wikipedia.orgchemrevise.org The equilibrium for its dissociation in water can be represented as follows:

CH₃CH(OH)CH₂SO₃H + H₂O ⇌ CH₃CH(OH)CH₂SO₃⁻ + H₃O⁺

The position of this equilibrium lies far to the right, indicating nearly complete dissociation. The pKa value, a logarithmic measure of acid strength, for sulfonic acids is generally low, signifying a strong acid. physicsandmathstutor.com

Proton transfer mechanisms in solutions containing sulfonic acid groups have been a subject of significant research, particularly in the context of polymer electrolyte membranes like Nafion, which contain sulfonic acid functionalities. rsc.orgresearchgate.net These studies reveal that proton transfer is not a simple, direct event but rather a complex process mediated by water molecules. rsc.orgmasterorganicchemistry.com The Grotthus mechanism is often invoked, where a proton hops from one water molecule to the next through a network of hydrogen bonds. nih.gov

Theoretical studies using models such as triflic acid (CF₃SO₃H) have shown that proton transfer reactions at the sulfonic acid group are not concerted. rsc.orgresearchgate.net Instead, they proceed through various quasi-dynamic equilibria involving the formation of proton defects and transition states like –SO₃⁻ and –SO₃H₂⁺. rsc.orgresearchgate.net The presence of other molecules, such as formamide, in an aqueous solution can disrupt the water solvent cage around the sulfonic acid, thereby impairing the Grotthus proton-transfer mechanism and slowing the rate of proton dissociation. nih.gov

The acid-base behavior is also crucial in polymerization reactions. For instance, the polymerization of vinyl sulfonic acid is significantly influenced by the pH of the medium, with maximum conversion observed in acidic conditions and minimum in basic conditions. researchgate.net Similarly, for copolymers involving monomers like 2-acrylamido-2-methylpropane sulfonic acid (AMPS), the incorporation of the acidic comonomers is affected by the pH of the solution. researchgate.net

| Property | Description | Reference |

| Acid Strength | 2-Hydroxy-1-propanesulfonic acid is a strong acid due to the sulfonic acid group. | wikipedia.orgchemrevise.org |

| Dissociation | It almost completely dissociates in water, releasing a proton. | physicsandmathstutor.com |

| Proton Transfer | Proton transfer occurs via mechanisms like the Grotthus mechanism, involving water molecules. | rsc.orgmasterorganicchemistry.comnih.gov |

| pH Influence | The pH of the solution significantly affects the reactivity and polymerization of sulfonic acid monomers. | researchgate.netresearchgate.net |

Nucleophilic Substitution Reactions Involving the Hydroxyl and Halogenated Precursors

Nucleophilic substitution reactions are a key class of reactions for modifying 2-hydroxy-1-propanesulfonic acid and synthesizing its derivatives. These reactions involve a nucleophile, an electron-rich species, attacking an electrophilic center and replacing a leaving group. youtube.comyoutube.com

Reactions at the Hydroxyl Group: The hydroxyl (-OH) group in 2-hydroxy-1-propanesulfonic acid can act as a nucleophile or be converted into a better leaving group for substitution. For instance, the hydroxyl group can be protonated in an acidic medium to form -OH₂⁺, which is a good leaving group (water). However, direct substitution of the -OH group is generally difficult. A more common approach is to convert the alcohol into a tosylate, which is an excellent leaving group. This allows for substitution by a wide range of nucleophiles with inversion of stereochemistry. pressbooks.pub

Reactions of Halogenated Precursors: Halogenated precursors, such as 3-chloro-2-hydroxy-1-propanesulfonic acid, are versatile intermediates for synthesizing derivatives of 2-hydroxy-1-propanesulfonic acid. nih.gov The halogen atom (e.g., chlorine) is a good leaving group and can be readily displaced by various nucleophiles. chemguide.co.uk

For example, heating a halogenoalkane with a solution of sodium or potassium hydroxide (B78521) results in the substitution of the halogen with a hydroxyl group, forming an alcohol. chemguide.co.uk These reactions can proceed through two primary mechanisms: Sₙ2 (bimolecular nucleophilic substitution) and Sₙ1 (unimolecular nucleophilic substitution). youtube.com

Sₙ2 Mechanism: This is a single-step mechanism where the nucleophile attacks the carbon atom at the same time as the leaving group departs. This mechanism is typical for primary halogenoalkanes and results in an inversion of the stereochemical configuration at the reaction center. chemguide.co.uk

Sₙ1 Mechanism: This is a two-step mechanism that involves the formation of a carbocation intermediate after the leaving group departs. The nucleophile then attacks the carbocation. This mechanism is more common for tertiary halogenoalkanes. chemguide.co.uk

The synthesis of lauric acid-2-hydroxy-3-propane sulfonic acid sodium salt involves the reaction of 3-chloro-2-hydroxy-propane sulfonic acid sodium with sodium phosphate (B84403) to form an epoxide, which is then opened by lauric acid. lookchem.com

| Reactant | Reagent/Condition | Product | Reaction Type | Reference |

| Primary Halogenoalkane | NaOH or KOH, heat | Alcohol | Nucleophilic Substitution (Sₙ2) | chemguide.co.uk |

| Tertiary Halogenoalkane | NaOH or KOH, heat | Alcohol | Nucleophilic Substitution (Sₙ1) | chemguide.co.uk |

| 3-Chloro-2-hydroxy-propane sulfonic acid sodium | Sodium phosphate, then Lauric acid | Lauric acid-2-hydroxy-3-propane sulfonic acid sodium salt | Nucleophilic Substitution/Epoxidation | lookchem.com |

| Propargyl Alcohols | Alcohols, Amines, Heterocycles (catalyzed by 4-nitrobenzenesulfonic acid) | Substituted Propargyl derivatives | Nucleophilic Substitution | researchgate.net |

Electrophilic Aromatic Substitution Pathways (if applicable to derivatives)

Electrophilic aromatic substitution (SₑAr) is a fundamental reaction type for aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org While 2-hydroxy-1-propanesulfonic acid itself is not aromatic, its derivatives can contain aromatic moieties, making SₑAr reactions relevant.

The mechanism of electrophilic aromatic substitution generally involves two steps:

Attack of the electrophile: The aromatic ring, acting as a nucleophile, attacks the electrophile (E⁺), leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This step is typically the rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.com

Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (Cl, Br) onto the aromatic ring, typically catalyzed by a Lewis acid like FeCl₃ or AlBr₃. masterorganicchemistry.com

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide and a Lewis acid catalyst. masterorganicchemistry.com

The directing effects of substituents already present on the aromatic ring are crucial in determining the position of the incoming electrophile. For example, in the synthesis of sulfa drugs, an acetanilide (B955) is often used as the starting material. The acetamido group is an ortho-, para-director and an activating group, guiding the incoming chlorosulfonyl group to the para position. libretexts.org

Free Radical Polymerization Mechanisms involving Sulfonic Acid Monomers

Initiation: This first step involves the generation of free radicals from an initiator molecule. wikipedia.org Common initiators include peroxides and azo compounds, which decompose upon heating or irradiation to form active radicals. fujifilm.com The initiator radical then adds to a monomer molecule, creating a monomer radical. The rate of initiation (Rᵢ) is proportional to the concentration of the initiator. uomustansiriyah.edu.iq

Propagation: In this stage, the monomer radical rapidly adds to other monomer molecules, leading to the growth of the polymer chain. fujifilm.com This process occurs very quickly, and high molecular weight polymers are formed almost immediately. stanford.edu The rate of propagation (Rₚ) is proportional to the concentration of both the monomer and the growing radical chains. uomustansiriyah.edu.iq

Termination: The growth of the polymer chain is stopped in this final stage. Termination typically occurs by one of two mechanisms:

Combination (or Recombination): Two growing polymer chains combine to form a single, longer polymer chain. fujifilm.com

Disproportionation: A hydrogen atom is transferred from one growing chain to another, resulting in two polymer chains, one with a saturated end and one with an unsaturated end. fujifilm.com The rate of termination (Rₜ) is proportional to the square of the concentration of the radical species. uomustansiriyah.edu.iq

The architecture of the final polymer, including its molecular weight and structure, is significantly influenced by the reaction conditions, particularly the monomer concentration and the presence of cross-linkers.

Monomer Concentration: The concentration of the monomer has a direct impact on both the rate of polymerization and the molecular weight of the resulting polymer. A higher monomer concentration generally leads to a higher rate of polymerization and an increase in the molecular weight of the polymer. researchgate.netresearchgate.net For instance, in the polymerization of vinylsulfonic acid, the molecular weight of the resulting poly(vinylsulfonic acid) increases with increasing monomer concentration. researchgate.net

Cross-Linkers: Cross-linkers are molecules with two or more reactive functional groups that can connect different polymer chains, forming a three-dimensional network structure. youtube.com The introduction of a cross-linker, such as divinylbenzene, during polymerization leads to the formation of a cross-linked polymer. acs.org The structure and amount of the cross-linker have a profound effect on the properties of the final polymer. researchgate.netnih.gov Increasing the cross-linker concentration generally leads to a more rigid and less soluble polymer with a higher gel content. youtube.com The properties of cross-linked polymers, such as mechanical strength and swelling behavior, can be tailored by controlling the degree of cross-linking. nih.gov

| Factor | Influence on Polymerization | Reference |

| Monomer Concentration | Higher concentration increases polymerization rate and molecular weight. | researchgate.netresearchgate.net |

| Cross-Linkers | Form a 3D network, increasing rigidity and reducing solubility. | youtube.comacs.orgresearchgate.net |

Coordination Chemistry and Chelating Behavior with Metal Ions

The presence of both a hydroxyl (-OH) group and a sulfonic acid (-SO₃H) group in 2-hydroxy-1-propanesulfonic acid and its derivatives gives them the ability to act as ligands and form coordination complexes with metal ions. The sulfonic acid group, in its deprotonated sulfonate form (-SO₃⁻), is a strong ionic group that can effectively bind with multivalent cations. wikipedia.org

This chelating behavior is particularly noteworthy in applications where the precipitation of mineral salts is undesirable. The incorporation of polymers containing sulfonic acid groups, such as those derived from 2-acrylamido-2-methylpropane sulfonic acid (AMPS), can significantly inhibit the precipitation of a wide range of divalent cations, including calcium, magnesium, iron, aluminum, zinc, and barium. wikipedia.org The strong ionization of the sulfonic acid group in aqueous solutions allows for effective sequestration of these metal ions.

Derivatives of 2-hydroxy-1-propanesulfonic acid, such as 3-allyloxy-2-hydroxy-1-propanesulfonic acid sodium salt (AHPS), are used in the synthesis of hydrogels. The sulfonate groups introduced by AHPS enhance the hydrogel's ability to adsorb species like methylene (B1212753) blue, which can be considered a form of coordination or ionic interaction. sigmaaldrich.com Furthermore, these derivatives can act as surface modification and functionalization agents in the development of nanomaterials for applications like biosensing and drug delivery, where their interaction with metal ions or other charged species is critical. sigmaaldrich.com

Ligand Design and Complexation Thermodynamics

Detailed research on the specific ligand design and comprehensive thermodynamic studies for the complexation of 2-Hydroxy-1-propanesulfonic acid with various metal ions is not extensively available in the public domain. The inherent characteristics of this molecule, featuring both a hydroxyl (-OH) and a sulfonic acid (-SO3H) group, suggest its potential as a chelating agent. The design of ligands based on this structure would theoretically involve the strategic placement of these functional groups to optimize binding with specific metal ions.

In principle, the hydroxyl and sulfonate groups can act as donor atoms for metal coordination. The deprotonation of the sulfonic acid group provides a negatively charged sulfonate, which can form electrostatic interactions or coordinate directly with a metal center. The hydroxyl group, a neutral ligand, can also coordinate with metal ions, often after deprotonation to form a more strongly binding alkoxide. The proximity of these two groups in the 2-hydroxy-1-propanesulfonic acid structure could facilitate the formation of stable five- or six-membered chelate rings with a metal ion, a phenomenon known as the chelate effect, which enhances the thermodynamic stability of the resulting complex.

While specific thermodynamic data such as stability constants (log K), enthalpy (ΔH), and entropy (ΔS) of complexation for 2-Hydroxy-1-propanesulfonic acid are not readily found in published literature, general principles of coordination chemistry can provide some insight. The stability of metal complexes with such a ligand would be influenced by several factors:

Nature of the Metal Ion: The charge density, ionic radius, and electronic configuration of the metal ion would play a crucial role. Hard metal ions would be expected to bind preferentially to the hard oxygen donor atoms of the hydroxyl and sulfonate groups.

pH of the Solution: The pH will determine the protonation state of both the sulfonic acid and hydroxyl groups, thereby influencing the ligand's charge and coordinating ability.

Solvent: The nature of the solvent can affect the stability of the complexes through solvation effects on the metal ion, the ligand, and the resulting complex.

Without experimental data, any discussion on the complexation thermodynamics remains speculative. Further research, including potentiometric titrations, isothermal titration calorimetry (ITC), and spectrophotometric methods, would be necessary to determine the thermodynamic parameters for the complexation of 2-Hydroxy-1-propanesulfonic acid with various metal ions.

Mechanistic Aspects of Metal-Ligand Interactions

Similar to the thermodynamic data, specific mechanistic studies detailing the step-by-step process of metal-ligand interactions for 2-Hydroxy-1-propanesulfonic acid are not well-documented. However, general mechanisms for the formation of metal complexes in solution can be considered.

The formation of a complex between a hydrated metal ion and 2-Hydroxy-1-propanesulfonic acid would likely proceed through a series of substitution reactions where the water molecules in the inner coordination sphere of the metal ion are replaced by the donor atoms of the ligand. The mechanism can be associative, dissociative, or interchange in nature, depending on the specific metal ion.

A plausible mechanistic pathway could involve:

Outer-Sphere Association: The ligand and the hydrated metal ion first form an outer-sphere complex, held together by electrostatic forces.

Deprotonation: Depending on the pH, the sulfonic acid group will be deprotonated. The hydroxyl group might deprotonate upon coordination to the metal ion, a process facilitated by the metal's positive charge.

Inner-Sphere Coordination: The sulfonate and/or hydroxyl groups then displace water molecules from the metal's coordination sphere to form a more stable inner-sphere complex. The formation of a chelate ring would be a key driving force in this step.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Hydroxy 1 Propanesulfonic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural determination of organic molecules, including derivatives of 2-hydroxy-1-propanesulfonic acid. msu.edu It provides unparalleled information about the carbon-hydrogen framework and the connectivity of atoms within a molecule.

¹H NMR and ¹³C NMR Spectral Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for elucidating the structure of 2-hydroxy-1-propanesulfonic acid derivatives.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a typical 2-hydroxy-1-propanesulfonic acid structure, distinct signals would be expected for the protons on the carbon bearing the hydroxyl group (CH-OH), the methylene (B1212753) group adjacent to the sulfonic acid group (CH₂-SO₃H), and the methyl group (CH₃). The chemical shifts (δ) of these protons are influenced by the electronegativity of the neighboring oxygen and sulfur atoms. nih.gov Spin-spin coupling between adjacent non-equivalent protons can provide further structural information, revealing the connectivity of the carbon skeleton. docbrown.info The integration of the peak areas in the ¹H NMR spectrum corresponds to the ratio of the protons in different chemical environments. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. For 2-hydroxy-1-propanesulfonic acid, three distinct signals would be anticipated, corresponding to the three carbon atoms in the propane (B168953) chain. The chemical shifts of these carbons are indicative of their chemical environment. For instance, the carbon attached to the hydroxyl group will have a different chemical shift compared to the carbon bonded to the sulfonic acid group and the methyl carbon.

A representative, though not specific to 2-hydroxy-1-propanesulfonic acid, set of ¹H and ¹³C NMR data for a related hydroxy acid derivative is presented in the table below to illustrate the type of information obtained. rsc.org

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 3.94 - 3.99 | m | CH-OH |

| ¹H | 4.86 - 4.90 | m | CH₂-O |

| ¹H | 1.45 - 1.54 | s | CH₃ |

| ¹³C | 73.39 | C-OH | |

| ¹³C | 85.01 | C-O | |

| ¹³C | 25.93, 26.47 | CH₃ |

Interactive Data Table: Illustrative NMR Data for a Hydroxy Acid Derivative

Note: This table is for illustrative purposes and does not represent the actual spectral data for 2-Hydroxy-1-propanesulfonic acid.

Advanced NMR Techniques for Stereochemical Assignment

Determining the stereochemistry of chiral centers is crucial, and advanced NMR techniques are invaluable for this purpose. For derivatives of 2-hydroxy-1-propanesulfonic acid, which contains a stereocenter at the C2 position, these methods can establish the relative and absolute configuration. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the spatial proximity of protons, which can help in assigning the relative stereochemistry of diastereomers. rsc.org Chiral derivatizing agents can be employed to convert enantiomers into diastereomers, which can then be distinguished by NMR due to their different chemical shifts and coupling constants. nih.gov

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful and rapid techniques for identifying the functional groups present in a molecule. nih.govphytojournal.com When a molecule is irradiated with infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrational modes of its bonds. researchgate.net

For 2-hydroxy-1-propanesulfonic acid, the FTIR spectrum would be expected to show characteristic absorption bands for the following functional groups:

O-H Stretch: A broad absorption band typically in the region of 3200-3600 cm⁻¹ indicates the presence of the hydroxyl group.

C-H Stretch: Absorption bands in the range of 2850-3000 cm⁻¹ are due to the stretching vibrations of the C-H bonds in the alkyl chain.

S=O Stretch: Strong absorption bands, typically in the region of 1210-1150 cm⁻¹ and 1060-1040 cm⁻¹, are characteristic of the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonic acid group.

S-O Stretch: An absorption band around 900 cm⁻¹ can be attributed to the S-O stretching vibration.

C-O Stretch: An absorption band in the region of 1000-1260 cm⁻¹ corresponds to the C-O stretching vibration of the secondary alcohol.

The table below summarizes the expected FTIR absorption bands for the key functional groups in 2-hydroxy-1-propanesulfonic acid. instanano.com

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| Hydroxyl (O-H) | Stretching | 3200 - 3600 (broad) |

| Alkane (C-H) | Stretching | 2850 - 3000 |

| Sulfonic Acid (S=O) | Asymmetric Stretching | 1210 - 1150 |

| Sulfonic Acid (S=O) | Symmetric Stretching | 1060 - 1040 |

| Sulfonic Acid (S-O) | Stretching | ~900 |

| Alcohol (C-O) | Stretching | 1000 - 1260 |

Interactive Data Table: Characteristic FTIR Absorption Bands

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. wiley-vch.de It is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns. mdpi.comyoutube.com

Ion Chromatography-Mass Spectrometry (IC-MS) for Sulfite (B76179) Derivatives

Ion Chromatography (IC) is a powerful separation technique for ionic species. metrohm.com When coupled with mass spectrometry (IC-MS), it becomes a highly sensitive and selective method for the analysis of ionic compounds like sulfite derivatives of 2-hydroxy-1-propanesulfonic acid. thermofisher.comthermofisher.comfmpsholding.com IC separates the different ionic species based on their interactions with an ion-exchange stationary phase. nih.gov The separated ions are then introduced into the mass spectrometer for detection and identification. This technique is particularly useful for analyzing complex mixtures and for quantifying trace levels of sulfite derivatives. metrohm.com The use of a mass spectrometer as a detector for IC provides confirmation of the identity of the eluting peaks, increasing the confidence in the analytical results. metrohm.com

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques commonly used in conjunction with liquid chromatography-mass spectrometry (LC-MS). nih.gov

Electrospray Ionization (ESI): ESI is particularly well-suited for the analysis of polar and thermally labile molecules like 2-hydroxy-1-propanesulfonic acid. youtube.comnih.gov In ESI, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. ESI typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, which allows for the direct determination of the molecular weight. For sulfonic acids, ESI in negative ion mode is often more sensitive. nih.gov

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is suitable for a wide range of compounds, including those that are less polar than those typically analyzed by ESI. youtube.com In APCI, the sample is vaporized in a heated nebulizer, and the resulting gas-phase molecules are ionized by a corona discharge. APCI is generally less prone to matrix effects than ESI. nih.gov The choice between ESI and APCI depends on the specific properties of the 2-hydroxy-1-propanesulfonic acid derivative being analyzed, such as its polarity and thermal stability. youtube.com

The fragmentation of the molecular ion in the mass spectrometer provides valuable structural information. By analyzing the masses of the fragment ions, it is possible to deduce the structure of the original molecule. osu.edu

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to analyze the structure of crystalline materials. usp.org It is particularly important in pharmaceutical sciences for identifying the polymorphic identity of a solid and confirming its desired structure. units.it

The fundamental principle of XRD is based on the constructive interference of X-rays scattered by the electron clouds of atoms arranged in a periodic lattice. usp.org This phenomenon is described by Bragg's Law:

nλ = 2d sinθ

Where:

n is an integer

λ is the wavelength of the X-rays

d is the spacing between atomic planes in the crystal lattice

θ is the angle of incidence of the X-ray beam. americanpharmaceuticalreview.com

For any crystalline substance, the resulting X-ray powder diffraction (XRPD) pattern, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique "fingerprint." units.it This allows for the qualitative and quantitative analysis of crystalline phases. usp.org While single-crystal X-ray analysis provides the most detailed structural information, XRPD is more commonly used for routine characterization as most drug substances are obtained as microcrystalline powders. units.itamericanpharmaceuticalreview.com

Advanced applications of XRPD include:

Polymorph and Solvatomorph Evaluation: Differentiating between different crystalline forms (polymorphs) and solvated forms (solvatomorphs) of a substance. units.it

Phase Transition Studies: Monitoring changes in the crystalline structure as a function of temperature or humidity. usp.org

Degree of Crystallinity Assessment: Estimating the proportion of crystalline to amorphous material in a sample. usp.org

Crystal Structure Solution: In some cases, the complete crystal structure can be determined from high-quality powder diffraction data. usp.org

For instance, XRPD has been used to distinguish between two anhydrous polymorphs of the antiulcer drug ranitidine (B14927) hydrochloride, which exhibit significantly different diffraction patterns. units.it Furthermore, variable-temperature XRPD can be coupled with techniques like Differential Scanning Calorimetry (DSC) to investigate thermal events, such as the dehydration of a hydrate (B1144303) to form either a crystalline anhydrate or an amorphous phase. units.it

Recent advancements have also seen XRPD employed in the structural characterization of complex biological macromolecules, aiding in drug development and formulation. nih.govresearchgate.net

Thermal Analysis Techniques (TGA/DSC) for Thermal Stability and Degradation Pathways

Thermal analysis techniques are essential for characterizing the thermal properties of materials, providing insights into their stability and degradation behavior. The two most common methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). iajps.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. iajps.com This technique is invaluable for determining:

Thermal stability

Composition of multicomponent systems

Degradation kinetics

A typical TGA experiment involves heating a sample at a constant rate and recording the resulting mass loss, which corresponds to processes like dehydration, decomposition, or oxidation. libretexts.org For example, TGA studies on the sodium salt of poly(vinylsulfonic acid) revealed a multi-stage degradation process, with an initial mass loss around 200°C and a significant non-volatile residue remaining even at 1000°C. marquette.edu

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. iajps.com DSC is used to detect thermal events such as:

Melting

Crystallization

Glass transitions

Chemical reactions

The resulting DSC curve shows endothermic (heat absorbing) or exothermic (heat releasing) peaks corresponding to these transitions. For instance, the DSC thermogram of naproxen (B1676952) shows a sharp endothermic peak at 153.5°C, corresponding to its melting point. nih.gov

Coupled Techniques:

For a more comprehensive understanding, TGA and DSC are often coupled with other analytical methods:

TGA/DSC-FTIR: The evolved gases from the TGA are passed through a Fourier Transform Infrared (FTIR) spectrometer to identify the chemical nature of the degradation products. libretexts.org

DSC-XRD: This combination provides simultaneous information on thermal properties and changes in the crystalline structure. nih.gov

Studies on polysorbates 20 and 80 have utilized TGA-DSC to investigate their thermal degradation, revealing that autoxidation occurs via a radical mechanism. nih.gov In the context of polymeric materials related to sulfonic acids, TGA has been instrumental in understanding their thermal degradation processes to develop flame retardants. marquette.edu

Here is a table summarizing the thermal properties of a related polymer, Polyvinyl Alcohol (PVA), when filled with Sodium Thiosulphate Pentahydrate, as studied by DSC and TGA:

| Sample (PVA + Na2S2O3.5H2O wt%) | Glass Transition Temperature (Tg) (°C) | Melting Point (Tm) (°C) | Total Weight Loss (%) |

| Pure PVA | 75.2 | 193.5 | 90.1 |

| 2% | 78.9 | 190.1 | 85.4 |

| 4% | 80.1 | 191.3 | 83.2 |

| 6% | 82.5 | 189.7 | 81.9 |

| 8% | 84.3 | 192.6 | 80.5 |

| 10% | 85.1 | 188.4 | 79.1 |

| 12% | 86.7 | 193.1 | 78.3 |

| 14% | 88.2 | 190.8 | 77.6 |

| 16% | 89.6 | 192.2 | 76.8 |

This data is illustrative and based on findings for PVA composites. researchgate.net

Electron Microscopy (SEM) for Morphological Characterization of Related Materials

In an SEM, a focused beam of electrons is scanned across the surface of a sample. The interactions between the electrons and the sample's atoms produce various signals that are collected to form an image. These signals include secondary electrons, backscattered electrons, and characteristic X-rays, which provide information about the sample's surface topography, composition, and other properties.

For materials related to 2-hydroxy-1-propanesulfonic acid, such as polymeric derivatives or crystalline salts, SEM can be used to:

Examine crystal habit and morphology: Observe the shape, size, and surface features of individual crystals.

Investigate surface texture and porosity: Visualize the fine details of the material's surface, including any pores or surface roughness.

Observe changes in morphology due to processing or degradation: For example, SEM could be used to see how the surface of a polymer changes after thermal treatment.

Chromatographic Separations for Purity and Mixture Analysis

Chromatography is a fundamental separation technique used to identify and quantify the components of a mixture. For ionic and polar compounds like 2-hydroxy-1-propanesulfonic acid and its derivatives, Ion Chromatography and High-Performance Liquid Chromatography are particularly well-suited.

Ion Chromatography (IC) is a subset of HPLC that is specifically designed for the separation and analysis of ions and polar molecules. nih.gov It is a powerful tool for determining the presence and concentration of both inorganic and organic anions and cations. nih.gov The separation in IC is typically based on ion-exchange, where analyte ions are separated based on their affinity for an ion-exchange resin in the column. nih.gov

Key applications of IC relevant to the analysis of sulfonated compounds include:

Quantification of Counter-ions: In pharmaceutical salts, IC is used to determine the amount of the anionic or cationic counter-ion. nih.gov

Impurity Profiling: Detecting and quantifying ionic impurities that may be present from the synthesis or degradation of the main compound. nih.gov

Analysis in Complex Matrices: IC can be used to analyze for specific ions in complex sample matrices, such as environmental or biological samples. thermofisher.com

A typical IC system consists of a pump, an injector, a separation column, a suppressor (to reduce background conductivity of the eluent), and a conductivity detector. thermofisher.com

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. globalresearchonline.net It operates by pumping a liquid mobile phase containing the sample through a column packed with a solid stationary phase. globalresearchonline.net The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. globalresearchonline.net

For a compound like 2-hydroxy-1-propanesulfonic acid, which is polar, Reverse-Phase HPLC (RP-HPLC) is a common approach. In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is a polar aqueous-organic mixture.

A specific HPLC method for the analysis of 1-Propanesulfonic acid, 3-hydroxy- (an isomer of the title compound) has been described using a reverse-phase column with a mobile phase of acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid. sielc.com Similarly, a method for sodium 3-chloro-2-hydroxypropane-1-sulfonate utilizes a mixed-mode column with a mobile phase of water and acetonitrile with a buffer. sielc.com

The development of a robust HPLC method involves optimizing several parameters:

| Parameter | Description |

| Column | The choice of stationary phase (e.g., C18, mixed-mode) is critical for achieving good separation. sielc.comsielc.com |

| Mobile Phase | The composition of the mobile phase (e.g., solvent ratio, pH, buffer) is adjusted to control the retention and elution of the analytes. globalresearchonline.netsielc.com |

| Detector | A UV detector is commonly used, but for compounds lacking a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) can be employed. sielc.comnih.gov |

| Flow Rate | Affects the analysis time and resolution. sigmaaldrich.com |

| Temperature | Can influence the viscosity of the mobile phase and the kinetics of the separation. sigmaaldrich.com |

HPLC is crucial for:

Purity assessment: Determining the percentage of the main compound and identifying any impurities.

Stability studies: Monitoring the degradation of the compound over time under various conditions.

Quantitative analysis: Accurately measuring the concentration of the compound in a sample.

Theoretical and Computational Investigations of 2 Hydroxy 1 Propanesulfonic Acid Systems

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Hydroxy-1-propanesulfonic acid. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its geometry and the distribution of electrons. The optimized molecular structure reveals the precise bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.

These calculations also elucidate the electronic structure, including the distribution of electron density and the energies of the molecular orbitals. Key electronic properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are determined. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a critical parameter that provides insight into the molecule's chemical reactivity and stability. A larger gap generally implies higher stability and lower reactivity.

Table 1: Computed Molecular Properties of 2-Hydroxy-1-propanesulfonic Acid

| Property | Value | Unit |

| Molecular Formula | C₃H₈O₄S | |

| Molecular Weight | 140.16 | g/mol |

| Exact Mass | 140.01432991 | Da |

| XLogP3-AA | -0.9 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 2 | |

| Topological Polar Surface Area | 83 | Ų |

| Data sourced from PubChem CID 10910. nih.gov |

Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the mechanisms of chemical reactions involving 2-Hydroxy-1-propanesulfonic acid. DFT studies can map out the potential energy surface of a reaction, identifying the low-energy pathways from reactants to products. This includes the characterization of transition states, which are the high-energy intermediates that govern the reaction rate.

For instance, DFT calculations can be employed to study the sulfonation of propanediol (B1597323) to form 2-Hydroxy-1-propanesulfonic acid, or to investigate its decomposition pathways. By calculating the activation energies associated with different potential mechanisms, researchers can predict the most likely reaction pathway. These theoretical insights are invaluable for optimizing reaction conditions in industrial processes and for understanding the compound's stability. While specific DFT studies on the reaction pathways of 2-Hydroxy-1-propanesulfonic acid are not widely published, the methodology has been successfully applied to similar sulfonic acids, demonstrating its utility in this area. wikipedia.orgosti.gov

Molecular Dynamics Simulations of Intermolecular Interactions and Solution Behavior

Molecular dynamics (MD) simulations are employed to study the behavior of 2-Hydroxy-1-propanesulfonic acid in a condensed phase, such as in an aqueous solution. osti.govnih.gov These simulations model the movements of atoms and molecules over time, providing a dynamic picture of intermolecular interactions. By simulating the compound in a box of water molecules, for example, researchers can investigate how it dissolves and interacts with the solvent. nih.gov

Key insights from MD simulations include the analysis of hydrogen bonding between the hydroxyl and sulfonic acid groups of the molecule and the surrounding water molecules. The radial distribution function can be calculated to understand the structure of the solvation shells around the molecule. nih.gov These simulations are crucial for understanding the compound's solubility and its behavior as a surfactant, as the interactions with water and other molecules determine its macroscopic properties. nih.govrsc.org

Computational Prediction of Spectroscopic Properties

Computational methods are also used to predict the spectroscopic properties of 2-Hydroxy-1-propanesulfonic acid, which can aid in its experimental characterization. Theoretical calculations can generate predicted spectra, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

For NMR, computational models can predict the chemical shifts of the hydrogen-1 and carbon-13 nuclei in the molecule. nih.govnih.gov These predicted shifts can be compared with experimental data to confirm the molecule's structure. Similarly, the vibrational frequencies of the molecule's bonds can be calculated to predict its IR spectrum. nist.gov The characteristic peaks for the O-H, C-H, S=O, and S-O bonds can be identified, providing a theoretical fingerprint of the molecule. While experimental spectra for the sodium salt are available, detailed computational predictions for the acid form would provide further confirmation of its structure and vibrational modes. nist.gov

In silico Design of Novel 2-Hydroxy-1-propanesulfonic Acid Analogs

The insights gained from theoretical and computational studies of 2-Hydroxy-1-propanesulfonic acid can be leveraged for the in silico design of novel analogs with enhanced or specialized properties. mdpi.com By modifying the structure of the parent molecule in a computational environment, researchers can predict how these changes will affect its properties before undertaking expensive and time-consuming laboratory synthesis.

For example, the length of the alkyl chain could be varied to tune the molecule's surfactant properties. The introduction of other functional groups could alter its reactivity or solubility. Computational screening of a virtual library of analogs can identify promising candidates for specific applications, such as improved detergents, emulsifiers, or chemical intermediates. This rational design approach, guided by computational predictions, accelerates the discovery and development of new chemical compounds. mdpi.com

Applications of 2 Hydroxy 1 Propanesulfonic Acid and Its Derivatives in Chemical Science and Engineering

Role in Polymer and Material Science

2-Hydroxy-1-propanesulfonic acid and its derivatives are notable for their versatile applications in the realm of polymer and material science. Their unique chemical structure, featuring both a hydroxyl and a sulfonic acid group, allows for their use in a variety of functional materials.

Functionalization of Hydrogels for Adsorption and Separation Technologies

Hydrogels, which are three-dimensional crosslinked polymer networks, can be functionalized using 2-hydroxy-1-propanesulfonic acid derivatives to enhance their capabilities for adsorption and separation. mdpi.com The incorporation of the sulfonate group, in particular, improves the hydrogel's ability to interact with and adsorb certain molecules, such as dyes. sigmaaldrich.com

For instance, 3-allyloxy-2-hydroxy-1-propanesulfonic acid sodium salt (AHPS) can be used as a monomer in the synthesis of hydrogels through free radical-induced polymerization with acrylamide (B121943). sigmaaldrich.com The primary role of AHPS in this context is to introduce sulfonate groups into the hydrogel structure, thereby enhancing its capacity to adsorb methylene (B1212753) blue dye. sigmaaldrich.com

The effectiveness of hydrogels functionalized with sulfonic acid groups in removing dyes from aqueous solutions can be analyzed using various kinetic and isotherm models. The adsorption process is often rapid, with a significant amount of dye being retained within a short period. deswater.com

The rate of adsorption can often be described by a pseudo-second-order kinetic model, which suggests that the rate-limiting step may be chemical sorption involving valence forces through sharing or exchange of electrons between the adsorbent and the adsorbate. deswater.com Adsorption isotherm models, such as the Langmuir and Freundlich models, are used to describe the equilibrium characteristics of the adsorption. The Langmuir model assumes monolayer adsorption onto a surface with a finite number of identical sites, while the Freundlich model is an empirical equation that describes adsorption on heterogeneous surfaces. deswater.comresearchgate.net

The adsorption capacity of these hydrogels is influenced by several factors, including the initial dye concentration, the dosage of the adsorbent, the pH of the solution, and the contact time. deswater.comnih.gov For example, an increase in the adsorbent dose generally leads to a higher percentage of dye removal due to the increased availability of adsorption sites. deswater.comnih.gov The pH of the solution can also significantly affect the adsorption process by influencing the surface charge of the adsorbent and the ionization of the dye molecules. deswater.comnih.gov

Interactive Table: Factors Influencing Dye Adsorption

| Factor | Effect on Adsorption | Typical Observations |

| Adsorbent Dosage | Increases percentage of dye removal. | Increased weight of adsorbent leads to more available sites for dye uptake. deswater.comnih.gov |

| pH | Affects surface charge and dye ionization. | The percentage of removal often increases with pH up to a certain point, then may decrease. deswater.com |

| Contact Time | Adsorption is initially rapid, then slows down. | Most of the dye is often retained within the first 40 minutes. deswater.com |

| Initial Dye Concentration | Influences the equilibrium uptake of the dye. | Higher concentrations can lead to saturation of the adsorbent. |

The swelling behavior of hydrogels is a critical property that is significantly influenced by their composition and the surrounding environment. nih.gov Hydrogels containing ionizable groups, such as the sulfonic acid group from 2-hydroxy-1-propanesulfonic acid, are particularly sensitive to changes in pH and ionic strength. mdpi.comnih.gov

The degree of swelling in these "smart" hydrogels can change dramatically with small variations in environmental conditions. mdpi.comnih.gov For example, the swelling ratio of anionic hydrogels often exhibits a bell-shaped curve with respect to pH. mdpi.com At low pH, the acidic groups are protonated, leading to a lower degree of swelling. As the pH increases, these groups ionize, causing electrostatic repulsion between the polymer chains and leading to increased swelling. nih.govnih.gov

The ionic strength of the surrounding solution also plays a crucial role. An increase in ionic strength generally leads to a decrease in the swelling ratio. nih.govnih.gov This is attributed to a charge shielding effect, where the cations in the solution screen the negative charges on the polymer chains, reducing the electrostatic repulsion and causing the hydrogel to shrink. nih.gov Temperature can also affect the swelling behavior, with an increase in temperature often leading to a faster swelling rate and a higher equilibrium swelling ratio due to increased chain mobility. nih.gov

Interactive Table: Influence of Environmental Factors on Hydrogel Swelling

| Factor | Effect on Swelling Ratio | Mechanism |

| pH | Exhibits a bell-shaped curve; increases from acidic to basic pH. mdpi.comnih.gov | Ionization of functional groups (e.g., -COOH, -SO3H) leads to electrostatic repulsion and network expansion. nih.govnih.gov |

| Ionic Strength | Decreases with increasing ionic strength. nih.govnih.gov | Charge shielding effect reduces electrostatic repulsion between polymer chains. nih.gov |

| Temperature | Increases with increasing temperature. nih.gov | Increased chain mobility facilitates network expansion. nih.gov |

Utilization as Monomers for Specialty Polymers and Copolymers

2-Hydroxy-1-propanesulfonic acid and its derivatives, such as 3-allyloxy-2-hydroxy-1-propanesulfonic acid sodium salt (AHPS), are valuable monomers for the synthesis of specialty polymers and copolymers. sigmaaldrich.com The presence of a polymerizable group (like an allyl group in AHPS) and a functional group (sulfonic acid) allows for the creation of polymers with tailored properties. sigmaaldrich.com

These monomers can be copolymerized with other monomers, such as acrylic acid, to create copolymers with specific functionalities. thwater.netchemicalbook.com For example, the copolymer of acrylic acid and 2-acrylamido-2-methylpropane sulfonic acid (AMPS) exhibits high calcium tolerance and good scale inhibition properties due to the presence of both carboxylic and sulfonic acid groups. thwater.net This makes it suitable for use in industrial water treatment applications. thwater.net

The resulting polymers and copolymers can have a range of applications, from hydrogels for dye adsorption to membranes for fuel cells and medical applications, owing to their unique combination of properties like ion-exchange capacity, pH-responsiveness, and biocompatibility. repositorioinstitucional.mx

Application as Functional Units in Industrial Formulations (e.g., Drilling Fluids, Surfactants, Flocculating Agents)

The unique chemical properties of 2-hydroxy-1-propanesulfonic acid and its derivatives make them useful as functional units in various industrial formulations, including drilling fluids, surfactants, and flocculating agents. sigmaaldrich.comthwater.netresearchgate.net

In the petroleum industry, surfactants are crucial components of drilling fluids. researchgate.netbohrium.com They act as emulsifiers, wetting agents, dispersants, and shale-swelling inhibitors. researchgate.net The sodium salt of 3-allyloxy-2-hydroxy-1-propanesulfonic acid, for instance, can act as a surfactant, enhancing the stability and dispersion of nanoparticles in aqueous environments. sigmaaldrich.com Copolymers containing sulfonic acid groups, like the copolymer of acrylic acid and AMPS, are used as scale inhibitors and dispersants in drilling and water treatment systems due to their strong polarity and high tolerance to calcium ions. thwater.net These polymers help to prevent the formation of scale from minerals like calcium carbonate and calcium phosphate (B84403). thwater.net

The ability of these compounds to function as surfactants is also beneficial in formulating drilling fluids that can create stable foams, which are used in drilling low-pressure reservoirs. researchgate.netgoogle.com Furthermore, their dispersive properties help to prevent the flocculation of clay particles in water-based drilling muds. researchgate.net

Surface Modification and Functionalization of Nanomaterials (e.g., Polymeric Carbon Nitride Nanotubes)

The surface modification of nanomaterials is a key strategy for tailoring their properties and expanding their applications. 2-Hydroxy-1-propanesulfonic acid derivatives can be employed for the surface modification and functionalization of various nanomaterials, including polymeric carbon nitride nanotubes. sigmaaldrich.com

This functionalization can impart new properties to the nanomaterials, such as improved dispersibility in aqueous solutions and the introduction of specific binding sites. sigmaaldrich.comnih.gov For example, modifying the surface of superparamagnetic iron oxide nanoparticles (SPIONs) with a polymer containing sulfonic acid groups can enhance their stability in high-salinity environments, which is crucial for their application as contrast agents in petroleum exploration. nih.gov

The general principle of surface modification often involves introducing functional chemical groups to the surface of the material. nih.gov This can be achieved through various methods, including covalent conjugation or electrostatic adsorption. nih.gov In the case of polymeric carbon nitride nanotubes, functionalization with 3-allyloxy-2-hydroxy-1-propanesulfonic acid sodium salt can enhance their utility in applications like biosensing and drug delivery. sigmaaldrich.com The modification process can also be applied to other materials, such as stone surfaces for protection against biodeterioration or PEEK (polyether ether ketone) implants to improve osteoconductivity. scirp.orgmdpi.com

Catalytic Applications in Organic Synthesis and Industrial Processes

Role as Acid Catalysts and Co-catalysts in Heterogeneous and Homogeneous Systems

2-Hydroxy-1-propanesulfonic acid and its derivatives are recognized for their potential as effective Brønsted acid catalysts. The presence of the sulfonic acid group (-SO₃H) imparts strong acidity, making these compounds suitable for catalyzing a variety of acid-mediated reactions. alfa-chemistry.com These catalysts can be employed in both homogeneous and heterogeneous systems, offering flexibility in process design. In homogeneous catalysis, the catalyst is dissolved in the reaction medium, providing excellent contact with reactants and often leading to high catalytic activity. However, separation of the catalyst from the product mixture can be challenging.

To overcome this limitation, 2-hydroxy-1-propanesulfonic acid can be immobilized on solid supports, creating heterogeneous catalysts. This approach combines the high activity of the sulfonic acid group with the practical advantages of a solid catalyst, such as ease of separation, reusability, and reduced corrosion issues. nih.gov For instance, sulfonic acid-functionalized ionic liquids and mesoporous silica (B1680970) have been developed as robust heterogeneous acid catalysts for various organic transformations. nih.govscielo.br The hydroxyl group in 2-hydroxy-1-propanesulfonic acid can also play a role in the catalytic process, potentially influencing solubility and the interaction with reactants or supports.

The versatility of sulfonic acid-functionalized catalysts is highlighted by their application in diverse reactions, including Friedel-Crafts acylation, etherification, and condensation reactions. alfa-chemistry.com The ability to tune the properties of these catalysts by modifying the molecular structure around the sulfonic acid and hydroxyl groups allows for the development of task-specific catalysts with optimized performance for specific industrial processes. scielo.br

Enhanced Water Electrolysis with Protic Co-catalysts Derived from 2-Hydroxy-1-propanesulfonic Acid Analogs

The efficient production of hydrogen through water electrolysis is a critical component of a sustainable energy future. Protic co-catalysts can play a significant role in enhancing the efficiency of the hydrogen evolution reaction (HER), particularly in neutral or near-neutral pH conditions where the concentration of protons is low. pnas.org Derivatives of 2-hydroxy-1-propanesulfonic acid, particularly those that can be formulated as protic ionic liquids (PILs), are promising candidates for this application. rsc.orgrsc.org

PILs are formed by the proton transfer from a Brønsted acid to a Brønsted base and can act as both the electrolyte and a proton source in electrochemical systems. rsc.org In water electrolysis, these protic co-catalysts can facilitate the transport of protons to the electrode surface, thereby lowering the overpotential required for the HER. pnas.org The mechanism involves the protic species acting as a proton donor, which can be more readily reduced than water molecules, thus increasing the rate of hydrogen evolution. pnas.orgrsc.org

Studies on various protic electrolytes have shown that the buffer's pKa and its concentration significantly influence the catalytic current density. pnas.org While direct studies on 2-hydroxy-1-propanesulfonic acid-derived co-catalysts for water electrolysis are emerging, the principles established with other protic systems, such as those based on ammonium-sulfonic acids, suggest their potential. rsc.org The presence of both a hydroxyl and a sulfonic acid group in 2-hydroxy-1-propanesulfonic acid analogs could offer unique properties in terms of solubility, stability, and interaction with the electrocatalyst surface, potentially leading to more efficient water splitting. rsc.orgyoutube.com

Promotion of Acid-Catalyzed Reactions (e.g., Esterification, Alkylation, Condensation)

The strong Brønsted acidity of 2-hydroxy-1-propanesulfonic acid and its derivatives makes them effective catalysts for a range of fundamental organic reactions, including esterification, alkylation, and condensation. alfa-chemistry.com Sulfonic acid-functionalized catalysts are particularly well-suited for these transformations due to their high activity and, in the case of heterogeneous versions, their ease of handling and recyclability. scielo.brmdpi.com

Esterification: The synthesis of esters from carboxylic acids and alcohols is a classic acid-catalyzed reaction. Brønsted acidic ionic liquids, including those with sulfonic acid functionalities, have been demonstrated to be highly efficient catalysts for Fischer esterification. iitm.ac.innih.govsurrey.ac.ukacs.org They can serve as both the catalyst and the reaction medium, simplifying the process and allowing for easy separation of the ester product. iitm.ac.in The catalytic activity is often comparable to or even exceeds that of conventional homogeneous catalysts like sulfuric acid, but with the added benefits of reduced corrosion and waste generation. iitm.ac.in The use of sulfonic acid-functionalized catalysts has been successfully applied to the esterification of fatty acids for biodiesel production. mdpi.com

| Catalyst System | Reactants | Key Findings | Reference |

| Brønsted acidic ionic liquids | Alcohols and carboxylic acids | High conversion and selectivity in Fischer esterification. The ionic liquid can be reused multiple times without significant loss of activity. | iitm.ac.in |

| Sulfonic acid-functionalized ionic liquids | Oleic acid and ethanol | Effective catalysis for fatty acid esterification, with microwave heating enhancing reaction rates. Lipophilic chains on the ionic liquid improve solubility and catalytic performance. | mdpi.com |

| 2-hydroxyethylammonium bisulfate (BAIL) | Acetic acid and various alcohols | Achieved over 97% conversion for methanol, ethanol, and n-butanol, demonstrating high catalytic activity. | acs.org |

Alkylation and Condensation: The acidic nature of 2-hydroxy-1-propanesulfonic acid also promotes other important C-C bond-forming reactions. Alkylation reactions, which involve the transfer of an alkyl group, and condensation reactions, which join two molecules with the elimination of a small molecule like water, are readily catalyzed by strong acids. Sulfonic acid-based catalysts have been employed in various condensation reactions, such as the synthesis of dihydropyrimidinones via the Biginelli reaction. scielo.br The ability to function under solvent-free conditions and at moderate temperatures makes these catalysts an environmentally attractive option. scielo.br

Development of Analytical Reagents and Buffering Agents for Chemical and Biochemical Research

Zwitterionic Buffers for pH Control in Sensitive Chemical and Enzymatic Systems

Zwitterionic compounds, which contain both a positive and a negative charge on the same molecule, are widely used as buffering agents in biological and biochemical research. Their ability to maintain a constant pH is crucial for the stability and activity of sensitive systems, particularly those involving enzymes. nih.govacs.org Analogs of 2-hydroxy-1-propanesulfonic acid, such as MOPSO (3-(N-morpholino)-2-hydroxypropanesulfonic acid), are prominent members of the "Good's buffers" series, which were specifically designed for biological research. nih.gov

These buffers are valued for their pKa values typically falling within the physiological pH range (6-8), low ability to cross biological membranes, and minimal interference with biological processes. nih.gov The presence of the sulfonic acid group ensures a low pKa for the sulfonate, while the amino group provides the buffering capacity in the neutral pH range. The hydroxyl group in compounds like MOPSO can influence their solubility and interactions with biological macromolecules. nih.gov

The selection of a buffer is critical as it can influence the outcome of enzymatic assays. nih.govacs.org Zwitterionic buffers based on propanesulfonic acid have been shown to be effective in maintaining pH stability in various applications, including cell culture and enzymatic studies. researchgate.net Their performance is often compared to other common buffers like Tris and phosphate buffers, with zwitterionic buffers often exhibiting advantages in terms of lower metal-binding capacity and reduced interference with enzymatic activity. nih.gov

| Buffer | pKa at 25°C | Useful pH Range | Key Characteristics | Reference |

| MOPS | 7.20 | 6.5 - 7.9 | A common zwitterionic buffer used in biology and biochemistry. | nih.gov |

| MOPSO | 6.90 | 6.2 - 7.6 | An analog of MOPS with a hydroxyl group, suitable for physiological pH ranges. | nih.gov |

| DIPSO | 7.52 | 7.0 - 8.2 | A zwitterionic buffer recommended for physiological use. | medchemexpress.eu |

Derivatization Reagents for Enhanced Detection in Chromatographic Methods

In analytical chemistry, particularly in high-performance liquid chromatography (HPLC), derivatization is a technique used to chemically modify an analyte to enhance its detection or improve its separation characteristics. sdiarticle4.comresearchgate.netnih.gov Derivatives of 2-hydroxy-1-propanesulfonic acid, specifically those containing a reactive sulfonyl chloride (-SO₂Cl) group, have the potential to be used as derivatization reagents.

Sulfonyl chlorides are known to react with primary and secondary amines under mild conditions to form stable sulfonamides. sdiarticle4.comresearchgate.net This reaction can be used to label amines, which often lack a strong chromophore or fluorophore, with a tag that allows for sensitive detection by UV-visible or fluorescence detectors. sdiarticle4.comresearchgate.netnih.gov For example, dansyl chloride (1-dimethylaminonaphthalene-5-sulfonyl chloride) is a widely used derivatizing reagent for amines, amino acids, and phenols. sdiarticle4.com